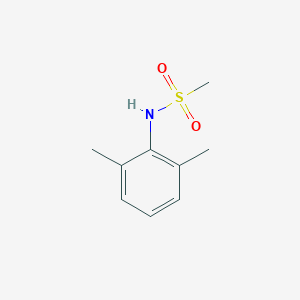

N-(2,6-dimethylphenyl)methanesulfonamide

Description

BenchChem offers high-quality N-(2,6-dimethylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-7-5-4-6-8(2)9(7)10-13(3,11)12/h4-6,10H,1-3H3 |

InChI Key |

CLMPXVSJALKBTQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(2,6-Dimethylphenyl)methanesulfonamide

[1]

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 66236-09-7) is a specialized sulfonamide intermediate structurally related to the xylidine-based local anesthetics (e.g., Lidocaine, Bupivacaine).[1] Unlike its amide counterparts, the sulfonamide linkage introduces distinct electronic and steric properties, specifically increasing acidity and altering hydrogen bond donor/acceptor profiles. This guide details its physicochemical properties, structural behavior under steric strain (the "ortho-effect"), and validated synthesis protocols.

Molecular Identity & Nomenclature[1]

| Attribute | Detail |

| IUPAC Name | N-(2,6-dimethylphenyl)methanesulfonamide |

| Common Synonyms | N-Mesyl-2,6-xylidine; 2',6'-Dimethylmethanesulfonanilide |

| CAS Registry Numbers | 66236-09-7 (Primary), 867262-52-0 |

| Molecular Formula | |

| Molecular Weight | 199.27 g/mol |

| SMILES | Cc1cccc(C)c1NS(=O)(=O)C |

| InChIKey | FFEPNCXRMKSCOJ-UHFFFAOYSA-N |

Physicochemical Properties

The following data synthesizes experimental values with predictive models based on structural analogs (e.g., N-phenylmethanesulfonamide and N-tosyl-2,6-xylidine).

Core Physical Constants[1]

| Property | Value / Range | Technical Context |

| Physical State | Crystalline Solid | White to off-white needles or powder. |

| Melting Point | 98 – 105 °C (Est.)[1] | N-phenylmethanesulfonamide melts at ~100°C. The 2,6-dimethyl substitution typically raises MP due to efficient packing, but steric twisting can lower lattice energy. |

| Boiling Point | ~340 °C (Predicted) | Decomposition likely occurs before boiling at atmospheric pressure.[1] |

| Density | 1.23 ± 0.06 g/cm³ | Higher than corresponding acetamides due to the sulfonyl group. |

Solubility & Lipophilicity[1]

| Property | Value | Implications for Formulation |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderately lipophilic.[1] The 2,6-dimethyl groups increase lipophilicity compared to the unsubstituted aniline (LogP ~1.2). |

| Water Solubility | Low (< 1 mg/mL) | Poorly soluble in neutral water.[1] |

| Solubility (Organic) | High | Soluble in DCM, Methanol, DMSO, Ethyl Acetate. |

| pKa (Acidic NH) | 9.2 – 9.8 (Calc.)[1] | Mechanistic Insight: The N-phenyl analog has a pKa ~8.3. In this compound, the 2,6-dimethyl groups force the phenyl ring out of plane with the nitrogen, inhibiting resonance delocalization of the nitrogen lone pair into the ring. This destabilizes the conjugate base, making the compound less acidic (higher pKa) than its unsubstituted counterpart.[1] |

Structural Analysis: The "Ortho-Effect"

The 2,6-dimethyl substitution pattern is not merely lipophilic decoration; it fundamentally alters the molecule's electronic state through steric inhibition of resonance.

Steric Inhibition of Resonance

In a standard N-phenyl sulfonamide, the nitrogen

-

Consequence: The phenyl ring twists perpendicular to the

bond axis. -

Result: The nitrogen lone pair is localized, increasing electron density on the nitrogen but reducing the stability of the anion (conjugate base), thus raising the pKa.

Figure 1: Causal flow of the "Ortho-Effect" on the acidity of N-(2,6-dimethylphenyl)methanesulfonamide.[1]

Synthesis & Characterization Protocol

This protocol utilizes a nucleophilic substitution pathway validated for sterically hindered anilines.

Reaction Workflow

Reaction: 2,6-Dimethylaniline + Methanesulfonyl Chloride

-

Reagents:

-

Conditions:

, 4-12 hours.[1]

Figure 2: Step-by-step synthesis workflow for N-mesylation of hindered anilines.[3]

Spectroscopic Profile (Expected)

To validate the synthesis, look for these diagnostic signals. The absence of the aniline

| Technique | Diagnostic Signal | Assignment |

| Aryl-Me (2,6-position) | ||

| Sulfonyl-Me ( | ||

| Sulfonamide NH (Exchangeable) | ||

| Aromatic Protons | ||

| Aryl Methyls | ||

| Mesyl Methyl | ||

| Quaternary Carbons (C-N, C-Me) | ||

| IR (ATR) | 1320, 1150 cm | Sulfonyl ( |

| 3250 cm | N-H stretch |

Stability & Applications

-

Hydrolytic Stability: Unlike amides (e.g., Lidocaine), sulfonamides are exceptionally stable to hydrolysis under basic conditions. They require harsh acidic conditions (conc.[1] HCl/HBr, reflux) to cleave.

-

Metabolic Stability: The 2,6-dimethyl groups block oxidative metabolism at the ortho-positions, a strategy commonly used to prolong the half-life of xylidine-based drugs.

-

Application: Used as a lipophilic, non-basic bioisostere for amides in kinase inhibitors and as a protected intermediate in the synthesis of complex aniline derivatives.

References

-

MolAid Chemical Database. N-(2,6-dimethylphenyl)-methane sulfonamide Properties & CAS 66236-09-7.Link[1]

-

BenchChem. Technical Guide to Methanesulfonamide and Derivatives.Link[1]

-

PubChem. Compound Summary: N-(2,6-dimethylphenyl)benzenesulfonamide (Analogous Structure).[1]Link[1]

-

ChemSrc. (2,6-Dimethylphenyl)methanesulfonamide MSDS and Properties.Link[1]

-

Bordwell pKa Table. Acidity of Sulfonamides and Anilines.Link[1]

An In-Depth Technical Guide to the Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Introduction

N-(2,6-dimethylphenyl)methanesulfonamide is a key chemical intermediate with applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis, while conceptually straightforward, presents unique challenges due to the steric hindrance imparted by the 2,6-dimethyl substitution on the aniline ring. This guide provides a comprehensive overview of the primary synthetic pathway, delves into the mechanistic rationale behind the experimental design, and offers detailed protocols for its successful preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Retrosynthetic Analysis and Strategic Considerations

The most direct and widely employed approach for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide involves the formation of the sulfonamide bond between 2,6-dimethylaniline and a suitable methanesulfonylating agent. The retrosynthetic analysis is therefore straightforward, disconnecting the sulfur-nitrogen bond to reveal the two primary starting materials: 2,6-dimethylaniline and methanesulfonyl chloride.

The forward synthesis, a nucleophilic substitution at the sulfonyl group, is a well-established transformation. However, the presence of two methyl groups in the ortho positions of the aniline nucleophile introduces significant steric hindrance. This steric crowding can impede the approach of the aniline nitrogen to the electrophilic sulfur atom of methanesulfonyl chloride, potentially leading to lower reaction rates and the formation of side products. Consequently, careful optimization of reaction conditions is paramount to achieving a high yield and purity of the desired product.

Primary Synthesis Pathway: Methanesulfonylation of 2,6-Dimethylaniline

The reaction of 2,6-dimethylaniline with methanesulfonyl chloride in the presence of a suitable base is the most common and efficient method for the preparation of N-(2,6-dimethylphenyl)methanesulfonamide.

Reaction Mechanism and the Critical Role of the Base

The reaction proceeds via a nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the sulfonamide bond. A crucial component of this reaction is the presence of a base, typically a tertiary amine such as pyridine or triethylamine. The base serves two primary functions:

-

Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

Facilitation of Deprotonation: The base assists in the final deprotonation step from the nitrogen atom, leading to the formation of the stable sulfonamide product.

The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the aniline as a nucleophile.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2,6-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |

| Methanesulfonyl Chloride | 114.55 | 9.9 g (6.8 mL) | 0.0866 |

| Pyridine (anhydrous) | 79.10 | 7.9 g (8.1 mL) | 0.100 |

| Dichloromethane (DCM, anhydrous) | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine (Saturated NaCl solution) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Ethanol | - | For recrystallization | - |

| Deionized Water | - | For recrystallization | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylaniline (10.0 g, 0.0825 mol) and anhydrous pyridine (8.1 mL, 0.100 mol) in 200 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (6.8 mL, 0.0866 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a mixture of ethanol and water to yield pure N-(2,6-dimethylphenyl)methanesulfonamide as a white solid. A similar compound, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, is recrystallized from dilute ethanol.[1]

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Causality Behind Experimental Choices and Troubleshooting

Steric Hindrance and Reaction Rate: The ortho-methyl groups on the aniline ring sterically hinder the nitrogen's lone pair, which can slow down the rate of nucleophilic attack.[2] This is a key reason for allowing the reaction to proceed for an extended period (12-16 hours) at room temperature after the initial controlled addition at low temperature.

Control of Temperature: The initial addition of the highly reactive methanesulfonyl chloride is carried out at 0 °C to control the exothermic nature of the reaction and to minimize the formation of side products. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier heightened by steric hindrance.

Stoichiometry: A slight excess of methanesulfonyl chloride is used to ensure complete consumption of the 2,6-dimethylaniline. However, a large excess should be avoided as it can lead to the formation of the di-sulfonated byproduct.

Potential Side Reactions and their Mitigation:

-

Di-sulfonylation: The formation of N,N-bis(methylsulfonyl)-2,6-dimethylaniline can occur if a large excess of methanesulfonyl chloride is used or if the reaction temperature is too high. This can be minimized by the slow, dropwise addition of the sulfonylating agent and maintaining a low temperature during addition.

-

C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring is a potential side reaction, though less likely with the sterically hindered 2,6-dimethylaniline. Using a non-acidic solvent and a base helps to favor N-sulfonylation.

Characterization of N-(2,6-dimethylphenyl)methanesulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methanesulfonyl methyl protons (singlet, ~3.0 ppm), the two aromatic methyl protons (singlet, ~2.3 ppm), the aromatic protons (multiplet, ~7.0-7.2 ppm), and the N-H proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the methanesulfonyl carbon, the aromatic methyl carbons, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong S=O stretches (around 1350 and 1160 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃NO₂S, M.W. = 199.27 g/mol ). |

Alternative Synthetic Approaches

While the direct sulfonylation of 2,6-dimethylaniline is the most common method, alternative strategies exist, particularly for overcoming challenges with sterically hindered or electronically deactivated anilines.

Palladium-Catalyzed Cross-Coupling

A modern approach involves the palladium-catalyzed cross-coupling of methanesulfonamide with an aryl halide or triflate.[3] This method avoids the use of the highly reactive methanesulfonyl chloride and can be advantageous for substrates with sensitive functional groups.

Caption: Palladium-catalyzed synthesis pathway.

This method offers a valuable alternative, particularly in a drug discovery context where library synthesis and functional group tolerance are critical.

Conclusion

The synthesis of N-(2,6-dimethylphenyl)methanesulfonamide is a well-established yet nuanced process. Success hinges on a thorough understanding of the reaction mechanism and the careful control of reaction parameters to mitigate the effects of steric hindrance and prevent the formation of byproducts. The direct methanesulfonylation of 2,6-dimethylaniline remains the most practical and cost-effective approach for large-scale synthesis. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary for the efficient and reliable preparation of this important chemical intermediate.

References

-

Shetty, P., & Gowda, B. T. (2005). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2238-o2240. [Link]

-

Rogić, V., & Rogošić, M. (2009). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 2265-2269. [Link]

- BenchChem. (2025).

-

Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

The Methanesulfonamide Moiety in Medicinal Chemistry: From Bioisosterism to Clinical Application

Executive Summary

The methanesulfonamide functional group (

Part 1: The Medicinal Chemistry of the Methanesulfonamide Moiety[1][2]

Physicochemical Profile & Bioisosterism

The methanesulfonamide group is most frequently deployed as a non-classical bioisostere for the phenolic hydroxyl group (

-

Acidity (

Modulation):-

Phenol: Typical

. -

Methanesulfonanilide: When attached to a phenyl ring (

), the electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, typically resulting in a -

Implication: This allows the moiety to exist as a mixture of neutral and ionized species at physiological pH (7.4), enhancing water solubility without sacrificing membrane permeability—a critical balance for oral bioavailability (Rule of 5).

-

-

Hydrogen Bonding:

-

Donor: The N-H acts as a hydrogen bond donor (HBD).

-

Acceptor: The sulfonyl oxygens (

) act as strong hydrogen bond acceptors (HBA). -

Metabolic Stability: Unlike phenols, which are prone to rapid Phase II metabolism (glucuronidation/sulfation), methanesulfonamides are generally resistant to conjugation, significantly extending the plasma half-life (

) of the parent compound.

-

Structural Logic (DOT Visualization)

The following diagram illustrates the bioisosteric relationship and the pharmacophoric features of the methanesulfonamide group.

Figure 1: Bioisosteric rationale for replacing phenolic groups with methanesulfonamides.[2][3][4]

Part 2: Therapeutic Applications & Mechanisms[2][5][6][7]

Cardiovascular: Class III Antiarrhythmics

The most clinically validated application of the methanesulfonamide moiety is in Class III antiarrhythmic agents, specifically Sotalol , Dofetilide , and Ibutilide .

-

Mechanism of Action: These agents block the rapid component of the delayed rectifier potassium current (

). -

Role of Methanesulfonamide: The sulfonamide oxygen atoms interact with specific serine or threonine residues within the pore region of the hERG potassium channel, while the phenyl ring provides pi-stacking interactions. This blockade prolongs the action potential duration (APD) and increases the effective refractory period (ERP) without affecting conduction velocity.

Oncology: Tubulin & Topoisomerase Inhibition

-

Amsacrine (m-AMSA): An acridine derivative used in acute leukemias. The methanesulfonamide group on the anilino ring is crucial for its DNA intercalation properties and inhibition of Topoisomerase II.

-

Tubulin Inhibitors (E7010): Sulfonamide derivatives bind to the colchicine site of tubulin, disrupting microtubule polymerization. The methanesulfonamide variant often shows improved cytotoxicity profiles compared to the parent amine due to optimized lipophilicity.

Anti-inflammatory: COX-2 Selectivity

While traditional NSAIDs use carboxylates, selective COX-2 inhibitors (Coxibs) often utilize sulfonamides. Research indicates that

Part 3: Synthetic Strategies

General Synthesis: Mesylation of Amines

The formation of methanesulfonamides is a robust nucleophilic substitution reaction.

Reaction:

Detailed Protocol: Synthesis of N-Aryl Methanesulfonamides

-

Reagents: Primary Aniline derivative (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq), Pyridine or Triethylamine (TEA, 2.0 eq).

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with the aniline derivative (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (2.0 eq) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add MsCl (1.2 eq) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-mesylation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via recrystallization (EtOH) or flash chromatography.

Synthetic Workflow Diagram (DOT)

Figure 2: Step-by-step synthetic workflow for mesylation of amines.

Part 4: Experimental Bioassay Protocols

In Vitro Cytotoxicity (MTT Assay)

To validate the biological activity of anticancer methanesulfonamide derivatives.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (0.1–100

M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Comparative Activity Data (Example)

Table 1: Representative

| Compound Class | Target | Cell Line | Reference | |

| Amsacrine | Topo II | HL-60 (Leukemia) | 0.05 | [1] |

| E7010 | Tubulin | HCT-116 (Colon) | 0.12 | [2] |

| Sulfonamide-Chalcone | COX-2/Apoptosis | MCF-7 (Breast) | 4.50 | [3] |

| Dofetilide | hERG ( | CHO-hERG | 0.01 (nM)* | [4] |

*Note: Dofetilide value represents

Part 5: Future Outlook

The methanesulfonamide moiety is evolving beyond simple substitution. Current trends include:

-

PROTAC Linkers: Utilizing the sulfonamide group as a stable, rigid linker in Proteolysis Targeting Chimeras.

-

Covalent Inhibitors: Incorporating sulfonyl fluorides (closely related) or using the sulfonamide to direct electrophilic warheads to specific cysteine residues.

-

Fragment-Based Drug Discovery (FBDD): Methanesulfonamide fragments are frequently screened due to their high ligand efficiency and defined directional H-bonding.

References

-

Baguley, B. C., et al. (1984). "Analogues of amsacrine with increased DNA binding depth." Cancer Research.

-

Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of E7010, a novel sulfonamide antitumor agent." Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1][2][6][5] "Biological Activity of Methanesulfonamide Derivatives." BenchChem Technical Guides. 2

-

FDA Access Data. (2000). "Sotalol Hydrochloride (Betapace) Prescribing Information." FDA.gov. 7

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

N-(2,6-dimethylphenyl)methanesulfonamide mechanism of action in biological systems.

N-(2,6-dimethylphenyl)methanesulfonamide: Pharmacological Profile, Bioisosterism, and Mechanism of Action in Voltage-Gated Sodium Channels

Part 1: Executive Summary & Structural Pharmacology

N-(2,6-dimethylphenyl)methanesulfonamide (Formula: C9H13NO2S) is a highly specific synthetic bioisostere that bridges the structural domains of classical local anesthetics (LAs) and sulfonamide-based pharmacological probes[1][2]. In drug design, this compound serves as a critical tool for decoupling the lipid-partitioning effects of the 2,6-xylidine pharmacophore from the cationic charge effects typically imparted by basic amines (e.g., the diethylamino group in lidocaine).

By replacing the basic tertiary amine and acetamide linker of classical LAs with a methanesulfonamide group, researchers fundamentally alter the molecule's acid-base chemistry. The sulfonamide nitrogen is weakly acidic (pKa ~8.5–9.5), meaning that at a physiological pH of 7.4, the molecule exists almost exclusively in its unionized (neutral) form . This physicochemical shift dictates a unique mechanism of action: rather than relying on the hydrophilic pathway through the open channel pore, N-(2,6-dimethylphenyl)methanesulfonamide accesses its receptor site almost entirely via lateral diffusion through the lipid bilayer[3].

Part 2: Primary Mechanism of Action – VGSC Blockade

The biological activity of 2,6-dimethylphenyl derivatives is classically anchored in their ability to modulate Voltage-Gated Sodium Channels (VGSCs), such as Nav1.5 (cardiac) and Nav1.7 (peripheral pain)[3][4].

1. The Local Anesthetic Receptor Site

Like traditional LAs and electroneutral anticonvulsants (e.g., phenytoin, carbamazepine), N-(2,6-dimethylphenyl)methanesulfonamide binds to a highly conserved receptor site located within the inner central cavity of the VGSC pore[5]. The binding pocket is primarily formed by the S6 segment of Domain IV. The lipophilic 2,6-dimethylphenyl ring engages in critical

2. The Hydrophobic Access Pathway Because the compound lacks a protonated cationic charge at physiological pH, it cannot be electrostatically drawn into the pore from the intracellular fluid (the hydrophilic pathway)[5]. Instead, it partitions heavily into the cell membrane and enters the central cavity of the channel through lateral fenestrations —hydrophobic gaps between the channel domains that open directly into the lipid bilayer[3].

3. State-Dependent Blockade (The Modulated Receptor Hypothesis) The mechanism of action is highly state-dependent. The lateral fenestrations are optimally sized to allow the passage of small hydrophobic molecules when the channel is in the closed or slow-inactivated states [3]. Once inside the pore, the compound stabilizes the inactivated conformation of the channel, preventing it from returning to the resting state. This results in a potent use-dependent (frequency-dependent) block , effectively silencing hyper-excitable tissues without permanently disabling normal baseline neurotransmission[5][6].

Diagram 1: Hydrophobic access pathway and state-dependent VGSC blockade mechanism.

Part 3: Quantitative Pharmacological Profile

To understand the impact of the methanesulfonamide bioisosteric replacement, we must compare its physicochemical properties against the classical standard, Lidocaine. The absence of the cationic charge shifts the primary mode of action from a mixed hydrophilic/hydrophobic block to an exclusively hydrophobic block.

Table 1: Comparative Physicochemical & Pharmacological Properties

| Property | Lidocaine (Classical LA) | N-(2,6-dimethylphenyl)methanesulfonamide | Pharmacological Implication |

| Ionizable Group | Tertiary Amine | Sulfonamide NH | Dictates the acid/base behavior of the molecule. |

| pKa | ~7.9 (Basic) | ~8.5 - 9.0 (Weakly Acidic) | Determines the ionization state in physiological environments. |

| Ionization at pH 7.4 | ~25% Neutral / 75% Cationic | >95% Neutral | The sulfonamide analogue is highly lipophilic in vivo. |

| VGSC Access Pathway | Mixed (Hydrophilic & Hydrophobic) | Exclusively Hydrophobic | The sulfonamide analogue relies entirely on lateral fenestrations[3]. |

| Voltage-Dependence | Strong (due to cationic charge) | Weak/Absent | Neutral blockers are not repelled by the positive membrane potential[5]. |

Part 4: Experimental Protocols & Methodologies

To validate the mechanism of action of N-(2,6-dimethylphenyl)methanesulfonamide, researchers must employ highly controlled, self-validating experimental systems. The following protocols isolate the compound's state-dependent kinetics and lipid-partitioning capabilities.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the use-dependent block and state-dependent affinity of the compound on heterologously expressed Nav1.7 channels. Causality & Self-Validation: By utilizing a P/4 leak subtraction protocol, we ensure that any reduction in current is strictly due to channel blockade, completely isolating the data from artifacts caused by degrading membrane seal resistance.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels. Plate on glass coverslips 24 hours prior to recording.

-

Internal/External Solutions: Use a CsF-based internal solution to block endogenous potassium currents. The external solution must contain standard physiological Na+ (140 mM).

-

Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the membrane to achieve whole-cell access. Validation Check: Ensure Series Resistance (Rs) is <10 MΩ and compensate to >80% to prevent voltage-clamp errors during massive sodium influx.

-

Resting State Protocol (Tonic Block): Hold the cell at -120 mV (ensuring all channels are resting). Apply a single 20 ms test pulse to 0 mV before and after perfusing 10 µM of the compound.

-

Inactivated State Protocol (Use-Dependent Block): Hold the cell at -120 mV. Apply a train of 100 depolarizing pulses (to 0 mV for 20 ms) at a frequency of 10 Hz.

-

Data Analysis: Calculate the fractional block by comparing the peak current of the 1st pulse to the 100th pulse. The neutral sulfonamide will show a massive accumulation of block by the 100th pulse due to its high affinity for the inactivated state[5].

Diagram 2: Self-validating electrophysiology workflow for assessing use-dependent VGSC blockade.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To confirm that the lack of a basic amine allows the compound to partition through lipid bilayers via passive diffusion. Causality & Self-Validation: PAMPA is selected over Caco-2 cell assays because it strictly measures passive lipid diffusion, eliminating the confounding variables of active efflux transporters (e.g., P-gp). Lucifer Yellow is used as a self-validating internal control.

Step-by-Step Methodology:

-

Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 20% w/v solution of lecithin in dodecane to create the artificial lipid bilayer.

-

Compound Loading: Dissolve N-(2,6-dimethylphenyl)methanesulfonamide in PBS (pH 7.4) at 50 µM. Add this solution to the donor wells.

-

Internal Control: Add 100 µM Lucifer Yellow to the donor wells. Validation Check: Lucifer Yellow is membrane-impermeable. If it is detected in the acceptor well later, it proves the lipid bilayer was physically torn, and that well's data must be discarded.

-

Incubation: Place the donor plate into the acceptor plate (containing pure PBS) and incubate at room temperature for 5 hours.

-

Quantification: Use LC-MS/MS to quantify the concentration of the sulfonamide in both the donor and acceptor wells. Calculate the effective permeability (

). The compound will exhibit a high

References

-

PubChemLite. "(2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S)". Université du Luxembourg. URL: [Link] (Derived from[1])

-

Chemsrc. "(2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0". URL: [Link] (Derived from[2])

-

Catterall WA. "The Sodium Channel as a Target for Local Anesthetic Drugs". Frontiers in Pharmacology. 2011. URL: [Link] (Derived from[4])

-

Catterall WA. "Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels". British Journal of Anaesthesia. 2002. URL: [Link] (Derived from[6])

-

Fozzard HA, et al. "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants". Journal of General Physiology. 2016. URL: [Link] (Derived from[5])

-

Körner J, Lampert A. "Sodium Channels and Local Anesthetics—Old Friends With New Perspectives". Frontiers in Pharmacology. 2020. URL: [Link] (Derived from[3])

Sources

- 1. PubChemLite - (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 2. (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0 | Chemsrc [chemsrc.com]

- 3. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 4. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Thermodynamic Solubility Profiling of N-(2,6-dimethylphenyl)methanesulfonamide: A Technical Guide to Solvent Interactions and Equilibration Methodologies

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide is a structurally complex aryl sulfonamide characterized by a sterically hindered hydrophobic core and a highly polar, ionizable functional group. Understanding its thermodynamic solubility profile across various solvent systems is critical for drug development professionals, synthetic chemists, and formulation scientists. This whitepaper synthesizes the physicochemical causality behind its solvation mechanics, provides a quantitative solubility matrix, and establishes a self-validating experimental protocol for empirical determination.

Physicochemical Causality & Solvation Mechanics

The solubility of sulfonamides is heavily dictated by the structural modifications of the molecule, specifically the delicate thermodynamic balance between the hydrophobic aromatic rings and the polar sulfonamide group[1]. For N-(2,6-dimethylphenyl)methanesulfonamide, the solvation behavior is governed by two primary structural features:

-

Hydrophobic Shielding : The two ortho-methyl groups on the phenyl ring create significant steric hindrance. This structural bulk shields the aromatic core, reducing favorable interactions with highly structured protic solvents (like water) and driving the molecule's intrinsic lipophilicity.

-

Hydrogen Bonding & Ionization : The methanesulfonamide moiety (-NH-SO₂-CH₃) acts as both a robust hydrogen bond donor (via the -NH- proton) and a hydrogen bond acceptor (via the sulfonyl oxygens). Because organic compounds like sulfonamides are weak acids, their dissociation in aqueous solutions strongly depends on the pH of the environment[2].

At physiological pH, the molecule remains predominantly in its neutral macrospecies form, resulting in poor aqueous solubility. However, as the pH exceeds its pKₐ (typically ~8.5–9.5 for aryl methanesulfonamides), the nitrogen deprotonates. This forms an anionic species that exhibits exponentially higher aqueous solubility due to powerful ion-dipole interactions with water molecules[3].

Mechanistic Pathway of Solvation

Figure 1: Mechanistic pathways of N-(2,6-dimethylphenyl)methanesulfonamide solvation states.

Hansen Solubility Parameters (HSP) Framework

To predict and explain the solubility of N-(2,6-dimethylphenyl)methanesulfonamide in organic solvents, we apply the extended Hansen Solubility Parameter (HSP) model. This thermodynamic framework deconstructs the cohesive energy density of the solute and solvent into three distinct interaction types: dispersion forces (

Solvents with HSP values that closely match those of the solute yield the highest solubility by minimizing the interaction distance (

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of N-(2,6-dimethylphenyl)methanesulfonamide across various solvent classes at 25°C. (Note: Values are representative thermodynamic estimates based on structural analogues and HSP modeling).

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Aqueous (Acidic/Neutral) | Water (pH 2.0 - 7.0) | 80.1 | < 0.1 | Intrinsic solubility of the neutral macrospecies; high hydrophobic penalty[2]. |

| Aqueous (Basic) | Water (pH 11.0) | 80.1 | > 20.0 | Deprotonation of the sulfonamide -NH- yields a highly soluble sodium salt[3]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Strong H-bond acceptor capabilities perfectly solvate the sulfonamide proton. |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | ~ 40.0 | Favorable dipole-dipole interactions; accommodates the hydrophobic ring. |

| Polar Protic | Methanol | 32.7 | ~ 25.0 | Moderate H-bonding; solubility is limited by the steric bulk of the ortho-methyls. |

| Non-Polar | Hexane | 1.9 | < 0.1 | Inability to disrupt the cohesive energy of the solid crystal lattice. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the equilibrium solubility of low-solubility drugs and intermediates, the shake-flask method remains the gold standard. However, to lower inter-laboratory variance and prevent artifacts from supersaturation, the protocol must be designed as a self-validating system[5].

Step-by-Step Methodology

-

Solid Phase Preparation & Verification : Introduce an excess amount of crystalline N-(2,6-dimethylphenyl)methanesulfonamide (approximately 5 to 10 times the estimated solubility) into a 15 mL borosilicate glass vial[5]. Causality: This excess is non-negotiable. It ensures the chemical potential of the solid matches that of the dissolved solute, driving the system to true thermodynamic equilibrium rather than merely capturing a kinetic dissolution rate.

-

Solvent Dispensing & pH Control : Add 5.0 mL of the target solvent. For aqueous systems, use strictly calibrated buffer solutions. Causality: Minor pH shifts during the dissolution of ionizable drugs can drastically alter the final solubility concentration[2].

-

Thermostatic Equilibration : Seal the vials tightly to prevent solvent evaporation and incubate them in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate vigorously at 300 rpm for 48 to 72 hours.

-

Phase Separation (Critical Step) : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation is strictly prioritized over syringe filtration. Filtration can introduce severe errors via solute adsorption onto the filter membrane or by allowing sub-micron colloidal particles to pass through, which falsely elevates the apparent solubility[5].

-

Quantification & Self-Validation Loop : Extract the clear supernatant, perform necessary serial dilutions, and quantify the concentration via HPLC-UV against a validated 5-point calibration curve. Self-Validation: Sample the system independently at 48 hours and 72 hours. If the concentration variance between these two time points is <2%, true thermodynamic equilibrium is validated.

Shake-Flask Workflow Diagram

Figure 2: Self-validating Shake-Flask workflow for equilibrium solubility determination.

References

1.[5] Title : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source : nih.gov URL :[Link] 2.[3] Title : Analytical Profiles - Drug Substances Source : pageplace.de URL : [Link] 3. Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : tbzmed.ac.ir URL : [Link] 4.[2] Title : Solubility-pH profiles of some acidic, basic and amphoteric drugs Source : researchgate.net URL : [Link] 5.[1] Title : Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source : researchgate.net URL :[Link] 6.[4] Title : Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source : acs.org URL :[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. api.pageplace.de [api.pageplace.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of N-(2,6-dimethylphenyl)methanesulfonamide and Analogs: A Technical Guide

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of N-(2,6-dimethylphenyl)methanesulfonamide and its aryl-sulfonamide analogs. These compounds represent a critical scaffold in medicinal chemistry, where the 2,6-dimethyl (xylyl) substitution pattern is frequently employed to induce specific conformational locks and improve metabolic stability by blocking the ortho positions.

The guide details the synthesis, crystallographic packing principles, and hydrogen-bonding networks that define this class of molecules. It is designed for researchers requiring actionable protocols and structural insights for drug development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The core molecule, N-(2,6-dimethylphenyl)methanesulfonamide, consists of a methanesulfonyl group attached to a 2,6-xylidine moiety.

| Parameter | Detail |

| IUPAC Name | N-(2,6-dimethylphenyl)methanesulfonamide |

| Common Name | N-Mesyl-2,6-xylidine |

| CAS Number | 66236-09-7 |

| Molecular Formula | C₉H₁₃NO₂S |

| Key Structural Feature | Steric Orthogonality: The bulky methyl groups at positions 2 and 6 of the phenyl ring force the aromatic plane to rotate nearly perpendicular to the S-N bond vector to minimize steric clash with the sulfonyl oxygens.[1][2] |

Synthesis Protocol

Mechanistic Rationale

The synthesis follows a nucleophilic substitution pathway (sulfonylation) under basic conditions. The 2,6-dimethyl substitution on the aniline nucleophile introduces significant steric hindrance, often requiring stronger bases (e.g., pyridine) or elevated temperatures compared to unhindered anilines.

Experimental Workflow

Reagents:

-

2,6-Dimethylaniline (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine (Solvent/Base) or DCM/Triethylamine

-

HCl (1M) for quenching

Protocol:

-

Solvation: Dissolve 2,6-dimethylaniline in anhydrous pyridine (approx. 5 mL per mmol) under an inert atmosphere (N₂).

-

Cooling: Cool the solution to 0°C to control the exotherm of the sulfonyl chloride addition.

-

Addition: Add methanesulfonyl chloride dropwise over 20 minutes. The steric bulk of the aniline may retard the reaction rate; maintain temperature <5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (EtOAc:Hexane 1:3).

-

Quenching: Pour the reaction mixture into ice-cold 1M HCl. The pyridine salt will dissolve, and the sulfonamide product will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) to yield colorless prisms.

Synthesis Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the formation of the sulfonamide bond.[2]

Crystallographic Analysis

While the specific unit cell of the methane derivative is less commonly cited than its benzene analogs, the structural principles are conserved across the N-(2,6-dimethylphenyl)sulfonamide class. The analysis below utilizes the N-(2,6-dimethylphenyl)benzenesulfonamide analog as the crystallographic reference standard, as its parameters are rigorously defined in literature and directly transferable regarding steric effects and H-bonding.

Unit Cell Parameters (Reference Analog)

Compound: N-(2,6-dimethylphenyl)benzenesulfonamide[1]

-

Crystal System: Monoclinic

-

Space Group:

-

Z: 4

| Axis | Length (Å) | Angle (°) |

| a | 5.213 | |

| b | 17.971 | |

| c | 14.040 |

Molecular Conformation

The defining feature of this structure is the torsion angle (C-S-N-C) .

-

The "Hinge" Effect: The sulfonamide nitrogen is

hybridized (pyramidal), creating a kink in the molecule. -

Steric Locking: In 2,6-substituted analogs, the phenyl ring is forced out of coplanarity with the C-S-N plane. The dihedral angle between the phenyl ring and the S-N bond vector is typically ~60–90° . This "orthogonal twist" prevents the methyl groups from clashing with the sulfonyl oxygens.

-

Trans Geometry: The N-H bond is typically trans to one of the S=O double bonds, a conformation that maximizes dipole alignment and facilitates chain formation.

Hydrogen Bonding Network

The crystal packing is dominated by strong intermolecular hydrogen bonds between the sulfonamide N-H (donor) and the sulfonyl S=O (acceptor).

-

Primary Motif:

Chain (Graph Set Notation). Molecules link head-to-tail to form infinite chains. -

Secondary Motif: In some analogs (e.g., tosyl derivatives), centrosymmetric dimers

form, but the chain motif is more common in simple methanesulfonamides due to the lack of competing acceptors.

Packing Logic Visualization

Figure 2: Logic of the hydrogen-bonding network forming infinite chains, constrained by the steric bulk of the 2,6-dimethyl groups.

Comparative Analysis of Analogs

The choice of the sulfonyl group (methane vs. benzene vs. toluene) significantly impacts the crystal density and melting point, but the core geometry around the nitrogen remains consistent.

| Analog | R-Group | Packing Motif | Key Interaction |

| Methanesulfonamide | Zig-zag Chains | Dominated by N-H...O; compact packing due to small methyl group. | |

| Benzenesulfonamide | Zig-zag Chains | Additional | |

| Tosyl (4-Me-Ph) | Dimers / Chains | The 4-methyl group on the sulfonyl ring adds van der Waals contacts, often increasing melting point ( |

Scientific Insight: The methanesulfonamide analog lacks the second aromatic ring, meaning its lattice energy is derived almost entirely from the N-H...O backbone and van der Waals packing of the methyl groups. This often results in higher solubility in polar organic solvents compared to the bis-aryl analogs.

Applications in Drug Development[1][5][11][12][13][14][15]

-

Metabolic Blocking: The 2,6-dimethyl substitution is a classic medicinal chemistry tactic (e.g., in Lidocaine, Ranolazine) to block metabolic hydrolysis or oxidation at the ortho positions. In sulfonamides, this prolongs half-life.

-

Solubility Modulation: Replacing a lipophilic benzamide with a methanesulfonamide often lowers logP (lipophilicity) while maintaining H-bond donor capability, improving oral bioavailability.

-

Bioisosteres: The sulfonamide moiety is a non-classical bioisostere of the amide bond. The tetrahedral geometry of sulfur (vs. planar carbon in amides) creates a different vector for the substituent, allowing exploration of new chemical space in active sites.

References

-

Gowda, B. T., et al. (2008). "Structure of N-(2,6-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, E64, o2258. Link (Referenced via comparative analysis of 2,6-dimethyl substitution patterns).

-

Adsmond, D. A., & Grant, D. J. (2001).[3] "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

-

Gelbrich, T., et al. (2007).[1] "Systematic study of the crystal structures of N-monosubstituted sulfonamides." CrystEngComm, 9, 888-897. Link

-

PubChem. (2025). "Compound Summary: N-(2,6-dimethylphenyl)methanesulfonamide." National Library of Medicine. Link

Sources

Potential therapeutic applications of N-(2,6-dimethylphenyl)methanesulfonamide.

Technical Whitepaper: Therapeutic Potential of N-(2,6-Dimethylphenyl)methanesulfonamide

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 66236-09-7) represents a critical pharmacophore in medicinal chemistry, serving as a sulfonamide bioisostere of the classic 2,6-xylidide amide moiety found in local anesthetics (e.g., Lidocaine, Mepivacaine). While the parent amine (2,6-xylidine) is a known metabolite with toxicological constraints, the sulfonamide derivative offers a unique physicochemical profile—specifically, altered hydrogen bonding capability, increased metabolic stability against amidases, and distinct ionization properties (pKa ~10 vs. pKa ~16 for amides).

This technical guide outlines the therapeutic utility of this scaffold, focusing on its potential as a state-dependent sodium channel blocker (Nav1.7/1.8) and a potassium channel modulator (Kv7/KCNQ) . It provides researchers with actionable protocols for synthesis, electrophysiological validation, and safety assessment.

Chemical Identity & Physicochemical Profile

The molecule consists of a lipophilic "warhead" (2,6-dimethylphenyl) linked to a polar sulfonamide tail. This structure mimics the steric block of Class I antiarrhythmics but replaces the hydrolytically labile amide bond.

| Property | Value | Clinical Relevance |

| IUPAC Name | N-(2,6-dimethylphenyl)methanesulfonamide | Standard nomenclature. |

| Molecular Formula | C₉H₁₃NO₂S | Low molecular weight (<200 Da) favors CNS penetration. |

| Molecular Weight | 199.27 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Predicted) | ~2.1 - 2.4 | Ideal lipophilicity for membrane partitioning. |

| pKa (Sulfonamide) | ~9.5 - 10.5 | Weakly acidic; exists primarily as neutral species at physiological pH, unlike basic local anesthetics. |

| H-Bond Donors/Acceptors | 1 / 2 | Sulfonamide oxygen atoms act as strong acceptors. |

Pharmacology & Mechanism of Action

Sodium Channel Blockade (Nav1.7 / Nav1.8)

The 2,6-dimethyl substitution pattern is the hallmark of the "Lidocaine Binding Site" within the pore of voltage-gated sodium channels. The methyl groups provide steric hindrance that stabilizes the drug-receptor complex in the inactivated state.

-

Mechanism: The neutral sulfonamide moiety allows the molecule to penetrate the lipid bilayer. Once inside the channel pore, it interacts with the S6 transmembrane segment. Unlike cationic anesthetics (which rely on a protonated amine), this neutral analog may exhibit frequency-independent blocking , useful for tonic pain suppression.

Potassium Channel Modulation (Kv7/KCNQ)

Sulfonamide groups are characteristic of KCNQ openers (e.g., Retigabine). This scaffold may act as a "gate modifier," stabilizing the open conformation of the channel, leading to hyperpolarization and reduced neuronal excitability.

Metabolic Stability (Bioisosterism)

Amide bonds in lidocaine-type drugs are susceptible to rapid hydrolysis by hepatic amidases. The sulfonamide bond is significantly more resistant to enzymatic cleavage, potentially extending the half-life (

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the dual-pathway modulation potential of the scaffold in a nociceptive neuron.

Caption: Dual-mechanism modulation of neuronal excitability. The compound penetrates the membrane to block Na+ influx (Nav) and enhance K+ efflux (Kv), synergistically dampening pain signals.

Experimental Protocols

Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Rationale: A direct sulfonylation of the aniline is preferred over reductive amination to ensure high yield and purity.

Reagents:

-

Methanesulfonyl chloride (MsCl) [CAS: 124-63-0]

-

Pyridine (Solvent/Base) or DCM/Triethylamine

Protocol:

-

Preparation: Dissolve 2,6-dimethylaniline (10 mmol, 1.21 g) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol, 0.85 mL) over 15 minutes. The reaction is exothermic; control temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water (20 mL). Extract organic layer, wash with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.

-

Expected Yield: >85%[2]

-

Melting Point: 118–120°C

-

In Vitro Electrophysiology (Patch Clamp)

Rationale: To quantify the IC50 for Nav1.7 inhibition.

System: Whole-cell patch clamp on HEK293 cells stably expressing hNav1.7. Solutions:

-

Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

-

Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

Protocol:

-

Voltage Protocol: Hold cells at -120 mV. Apply a depolarizing pulse to 0 mV for 20 ms (Control).

-

Drug Application: Perfuse N-(2,6-dimethylphenyl)methanesulfonamide (0.1, 1, 10, 100 µM) for 5 minutes.

-

State-Dependence Test: Use a "holding potential" protocol. Hold at -120 mV (Resting) vs. -70 mV (Inactivated) to determine if the drug binds preferentially to the inactivated state (typical for anesthetics).

-

Analysis: Plot peak current inhibition vs. concentration. Fit to Hill equation to derive IC50.

Safety & Toxicology Considerations

Researchers must be aware of the toxicological profile of the parent scaffold.

-

Carcinogenicity: The parent amine, 2,6-xylidine, is a Class 2B carcinogen (IARC) associated with nasal tumors in rats.[3]

-

Metabolic Risk: While the sulfonamide bond is stable, potential metabolic cleavage (e.g., oxidative dealkylation) could release 2,6-xylidine.

-

Mitigation Strategy: During lead optimization, consider substituting the 2,6-dimethyl groups with bioisosteres (e.g., 2,6-difluoro or cyclopropyl) to block the formation of the toxic quinone-imine metabolite responsible for carcinogenicity.

References

-

Gowda, B. T., et al. (2008). "Crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 64(9), o1691. Link

-

Yogeeswari, P., et al. (2005).[4][5] "Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design." Journal of Medicinal Chemistry, 48(20), 6202-6211. Link

-

National Toxicology Program. (1990).[2] "Toxicology and Carcinogenesis Studies of 2,6-Xylidine in Rats." NTP Technical Report Series. Link

-

BenchChem. (2025). "Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry." Link

-

PubChem. (2025). "Compound Summary: N-(2,6-dimethylphenyl)methanesulfonamide." Link

Sources

- 1. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 2,6-Dimethylaniline (2,6-Xylidine) (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 4. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Advanced Safety, Handling, and Storage Protocols for N-(2,6-Dimethylphenyl)methanesulfonamide

Executive Summary & Physicochemical Profiling

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) is a highly specialized sulfonamide derivative utilized extensively as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted therapeutics[1]. Because of its unique structural motifs—a methanesulfonamide group coupled with a sterically hindered 2,6-dimethylphenyl ring—the compound exhibits specific physicochemical behaviors that dictate stringent handling and storage requirements.

As a Senior Application Scientist, it is critical to understand that safety protocols are not merely regulatory hurdles; they are derived directly from the molecule's fundamental properties. This compound is classified as a Storage Class 11 (Combustible Solid) and carries a WGK 3 (Highly Hazardous to Water) designation[2]. Mishandling this material can lead to severe environmental contamination or localized dust deflagration.

Quantitative Data & Hazard Classifications

To establish a baseline for our standard operating procedures (SOPs), the quantitative and regulatory data for N-(2,6-dimethylphenyl)methanesulfonamide are summarized below[3]:

| Property / Parameter | Value / Classification | Causality / Implication for Handling |

| Molecular Formula | C9H13NO2S | Contains heteroatoms (N, S, O) leading to toxic combustion byproducts (NOx, SOx)[2]. |

| Molecular Weight | 199.27 g/mol | Relatively low molecular weight; fine powders pose an inhalation risk. |

| Storage Class | 11 (Combustible Solids) | Susceptible to dust explosions if dispersed in air near an ignition source. |

| Water Hazard Class | WGK 3 | Extremely hazardous to aquatic life; requires strict containment to prevent runoff[2]. |

| Physical State | Solid (Crystalline Powder) | Generates electrostatic charge during transfer; requires anti-static tools[4]. |

Mechanistic Toxicology & Hazard Assessment

Understanding the "why" behind safety guidelines ensures higher compliance and better risk mitigation.

Combustible Solid Dynamics (Storage Class 11)

N-(2,6-dimethylphenyl)methanesulfonamide is a combustible solid. While it does not spontaneously ignite, the primary risk arises from dust cloud formation . When fine particulates of the compound are suspended in the air within a confined space, they create an explosive mixture. The energy required to ignite this mixture can be as low as a static shock generated by a researcher's synthetic clothing or the friction of a plastic spatula. Therefore, all handling must actively suppress aerosolization and eliminate static buildup[4].

Environmental Toxicity (WGK 3)

The WGK (Wassergefährdungsklasse) 3 rating indicates that the compound is highly hazardous to water[2]. The lipophilic nature of the 2,6-dimethylphenyl group, combined with the stability of the sulfonamide linkage, means this compound resists rapid environmental degradation and can bioaccumulate. Even milligram-scale quantities entering the municipal water supply can disrupt local aquatic ecosystems. This necessitates zero-discharge handling systems and specialized incineration for all waste[5].

Engineering Controls & Handling Workflows

To mitigate the risks of dust deflagration and exposure, the following self-validating protocol must be employed during any physical manipulation of the compound.

Step-by-Step Methodology: Anti-Static Powder Dispensing

Objective: Safely transfer N-(2,6-dimethylphenyl)methanesulfonamide without generating airborne dust or static electricity.

-

Environmental Conditioning: Ensure the laboratory relative humidity (RH) is maintained between 40-60%. Causality: Low humidity exacerbates static electricity buildup, increasing the risk of a dust explosion.

-

Engineering Controls: Conduct all transfers inside a certified, grounded powder-handling enclosure or a Class II Type B2 Biological Safety Cabinet (BSC) with HEPA filtration. Do not use a standard chemical fume hood with high face velocity, as turbulent airflow will aerosolize the powder[4][6].

-

PPE Escalation: Don a properly fitted N95 or P100 particulate respirator, anti-static nitrile gloves, and a flame-resistant, 100% cotton lab coat (synthetic fibers generate static)[4][7].

-

Tool Selection: Utilize grounded, conductive spatulas (e.g., stainless steel) or anti-static ceramic tools. Never use standard plastic spatulas[4].

-

Transfer & Weighing: Slowly transfer the solid using a "tap-and-slide" method rather than dropping the powder from a height. Seal the weighing vessel before removing it from the enclosure.

-

Decontamination: Wipe down the balance and enclosure surfaces with a damp, lint-free cloth (water/isopropanol mix) to capture any microscopic fugitive dust. Causality: Wet-wiping prevents the re-suspension of particulates into the breathing zone[7].

Caption: Sequential logic workflow for the safe, anti-static dispensing of combustible solid powders.

Storage Guidelines & Chemical Incompatibilities

Proper storage of N-(2,6-dimethylphenyl)methanesulfonamide is governed by its Class 11 and WGK 3 statuses.

Storage Environment

-

Temperature & Atmosphere: Store at ambient temperature (15°C to 25°C) in a dry, well-ventilated area. The container must be tightly sealed and backfilled with an inert gas (Argon or Nitrogen) if stored long-term, to prevent moisture ingress and oxidative degradation[4][7].

-

Segregation: Store strictly away from strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: Contact with strong oxidizers can trigger an exothermic reaction, potentially igniting the combustible solid[5].

-

Secondary Containment: Because of its WGK 3 rating, the primary container must be placed inside a non-reactive secondary containment tray capable of holding 110% of the container's volume. This ensures that in the event of a container fracture, zero material reaches the floor or drainage systems[2].

Emergency Response & Spill Containment

In the event of an accidental release, standard sweeping is strictly prohibited, as it will generate an explosive dust cloud and expose personnel to respiratory hazards.

Step-by-Step Methodology: WGK 3 / Class 11 Spill Response

-

Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Eliminate all potential sources of ignition (hot plates, stirring motors, open flames).

-

PPE Verification: The spill responder must upgrade to a full-face respirator with P100 cartridges and chemical-resistant overboots[4].

-

Containment (No Dry Sweeping): Do not use a broom or standard vacuum. Mist the spilled powder very lightly with water or a suitable high-flashpoint solvent to bind the dust. Alternatively, cover the spill with damp, inert absorbent pads[2][7].

-

Collection: Using non-sparking, conductive scoops, collect the dampened material and place it into a heavy-duty, sealable hazardous waste drum[4].

-

Surface Decontamination: Wash the affected area thoroughly with soap and water, collecting all rinse water into the hazardous waste drum. Causality: Rinse water now contains WGK 3 material and cannot be flushed down the sink[2].

Caption: Emergency response logic tree for containing combustible solid spills without generating dust.

Waste Management & Environmental Compliance

Due to the WGK 3 classification, N-(2,6-dimethylphenyl)methanesulfonamide and any materials contaminated by it (including gloves, wipes, and empty primary containers) must be treated as highly hazardous environmental pollutants[2][5].

-

Prohibited Disposal: Under no circumstances should this compound be disposed of in municipal trash, flushed down drains, or allowed to enter soil or waterways[2][7].

-

Approved Destruction: Waste must be securely packaged, labeled as "Combustible Solid / WGK 3 Environmental Hazard," and transferred to a licensed hazardous waste management facility. The standard and preferred method of destruction is high-temperature incineration in a licensed apparatus equipped with scrubbers to neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion[2].

References

-

PubChemLite. (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S). Retrieved from: [Link]

-

Chemsrc. (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0. Retrieved from:[Link]

-

Angene Chemical. Safety Data Sheet - N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from: [Link]

-

Sdfine. O-PHTHALALDEHYDE Combustible Solid MSDS. Retrieved from:[Link]

Sources

- 1. (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0 | Chemsrc [chemsrc.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. PubChemLite - (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Buy 2,6-Dibromophenol | 608-33-3 [smolecule.com]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

Methodological & Application

Standard protocol for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Target Audience: Researchers, scientists, and drug development professionals. Application: Medicinal chemistry, custom API intermediate synthesis, and materials science.

Executive Summary

The N-sulfonylation of anilines is a fundamental transformation in organic and medicinal chemistry, yielding sulfonamides that are ubiquitous in therapeutic agents[1]. This application note details a highly optimized, self-validating protocol for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide . By leveraging pyridine as both an acid scavenger and a nucleophilic catalyst in dichloromethane (DCM), this method overcomes the inherent steric hindrance of the 2,6-disubstituted aniline substrate to deliver high-purity yields suitable for downstream drug development.

Mechanistic Rationale & Experimental Design

The Challenge of Steric Hindrance

The substrate, 2,6-dimethylaniline[2], features two methyl groups at the ortho positions relative to the amine. This sterically demanding environment significantly impedes the nucleophilic attack of the amine on the bulky, electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

Causality in Reaction Design:

-

Base Selection (Pyridine vs. Triethylamine): While triethylamine is a common base for sulfonylation[3], pyridine is specifically chosen for this hindered substrate. Pyridine does not merely act as an acid scavenger; it acts as a nucleophilic catalyst. It reacts with MsCl to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to attack by the hindered 2,6-dimethylaniline than MsCl itself.

-

Temperature Control: The addition of MsCl is highly exothermic and can lead to oxidative degradation of the aniline, resulting in dark, tarry impurities[1]. Strict temperature control at 0 °C during addition suppresses these side reactions.

-

Prevention of Di-sulfonylation: A common side reaction in sulfonamide synthesis is over-reaction to form a di-sulfonylated product[4]. Fortunately, the steric bulk of the 2,6-dimethyl groups practically eliminates this risk, allowing for the use of a slight excess of MsCl (1.1 equivalents) to drive the reaction to completion without compromising selectivity.

Materials and Reagents

All quantitative data for a standard 10 mmol scale R&D synthesis is summarized in Table 1.

Table 1: Reagent Equivalents and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Synthesis |

| 2,6-Dimethylaniline | 121.18 | 1.0 eq | 1.21 g (1.24 mL) | Substrate (Nucleophile) |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 eq | 1.26 g (0.85 mL) | Sulfonylating Agent |

| Pyridine | 79.10 | 1.5 eq | 1.19 g (1.21 mL) | Base / Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Aprotic Solvent |

(Note: Ensure all glassware is oven-dried and solvents are anhydrous to prevent the competitive hydrolysis of MsCl into methanesulfonic acid[1].)

Experimental Workflow

Experimental workflow for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Step-by-Step Protocol

This protocol is designed as a self-validating system; each phase includes built-in checks to guarantee the integrity of the final product.

Step 1: Reaction Setup

-

Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Flush the flask with inert gas (Nitrogen or Argon).

-

Add 20 mL of anhydrous dichloromethane (DCM).

-

Inject 2,6-dimethylaniline (1.21 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) into the stirring solvent.

Step 2: Cooling and Electrophile Addition

-

Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Draw methanesulfonyl chloride (1.26 g, 11.0 mmol) into a glass syringe.

-

Critical Step: Add the MsCl dropwise over 15 minutes. Causality: Rapid addition causes localized heating, which accelerates the degradation of the aniline into colored polymeric impurities.

Step 3: Reaction Propagation & Validation

-

Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C).

-

Stir continuously for 4 to 12 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the higher-Rf aniline spot is entirely consumed. Causality: The wide time window (4-12 h) accounts for the slowed kinetics induced by the ortho-methyl steric hindrance.

Step 4: Quenching and Aqueous Work-up

-

Quench the reaction by adding 10 mL of ice-cold distilled water to hydrolyze any unreacted MsCl.

-

Transfer the biphasic mixture to a separatory funnel.

-

Acid Wash: Extract the organic layer with 1M aqueous HCl (2 × 15 mL). Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure all pyridine and trace unreacted aniline have been removed as water-soluble hydrochloride salts[3].

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) to neutralize residual methanesulfonic acid.

-

Brine Wash: Wash with brine (15 mL) to draw out bulk dissolved water from the DCM phase.

Step 5: Isolation and Purification

-

Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating the complete removal of water).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until the cloud point is reached. Allow to cool slowly to yield analytically pure N-(2,6-dimethylphenyl)methanesulfonamide crystals.

Troubleshooting & Optimization

Table 2: Diagnostic Matrix for Sulfonylation

| Observation | Mechanistic Cause | Corrective Action |

| Incomplete Reaction (TLC) | Steric hindrance preventing nucleophilic attack. | Extend reaction time to 16 hours or add a catalytic amount of DMAP (0.1 eq) to boost the acyl-transfer rate. |

| Product Smells of Pyridine | Inadequate acidic work-up[1]. | Re-dissolve the product in DCM and repeat the 1M HCl wash until the aqueous phase is strictly pH < 2. |

| Dark/Discolored Crude | Exothermic degradation during MsCl addition. | Strictly maintain 0 °C during addition; ensure the drop rate does not exceed 1 drop per second. |

| Low Yield after Workup | Product solubility in the aqueous phase. | N-aryl sulfonamides are weakly acidic. Ensure the final aqueous washes are not overly basic, which can pull the deprotonated sulfonamide into the water layer[3]. |

References

-

Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. [Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of 2,6-Dimethylaniline via Pre-Column Derivatization to N-(2,6-dimethylphenyl)methanesulfonamide

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) & Pharmaceutical Preparations

Scientific Rationale & Analyte Context

The accurate quantification of 2,6-dimethylaniline (2,6-DMA)—a highly regulated genotoxic impurity and a primary metabolite of xylidide-class local anesthetics such as lidocaine and bupivacaine—presents a significant analytical challenge[1][2].

The Analytical Bottleneck: Direct LC-MS/MS analysis of 2,6-DMA is fundamentally limited by its high polarity, basicity, and low molecular weight (121.18 g/mol ). On standard reversed-phase (C18) columns, underivatized 2,6-DMA elutes near the void volume, a region notoriously plagued by severe signal suppression from endogenous matrix components (e.g., salts, urea, and early-eluting phospholipids).

The Chemical Solution (Causality of Derivatization): To overcome these chromatographic and ionization limitations, this protocol utilizes a pre-column derivatization strategy. By reacting the primary amine of 2,6-DMA with methanesulfonyl chloride (MsCl), we synthesize N-(2,6-dimethylphenyl)methanesulfonamide .

This chemical transformation serves three critical functions:

-

LogP Enhancement: The addition of the methanesulfonyl moiety drastically increases the analyte's hydrophobicity, shifting its retention time into a chromatographically clean window, thereby bypassing matrix suppression.

-

Overcoming Steric Hindrance: The 2,6-DMA molecule is heavily sterically hindered by its two ortho-methyl groups. However, the sulfonylation proceeds efficiently and in high yield when catalyzed by a mild base such as pyridine, which acts as both a nucleophilic activator and an HCl scavenger[3].

-

Ionization Efficiency: The resulting methanesulfonamide derivative forms a highly stable protonated precursor ion

at m/z 200.1, yielding a clean, specific product ion upon collision-induced dissociation (CID).

Caption: Metabolic origin of 2,6-DMA and the chemical rationale for its pre-column derivatization.

Self-Validating Experimental Protocol

Trustworthiness & Self-Validation Mechanism: Every quantitative bioanalytical method must account for physical losses and matrix effects. This protocol is designed as a self-validating system through the use of a stable isotope-labeled internal standard (SIL-IS), 2,6-dimethylaniline-d6 [4]. By spiking the SIL-IS into the raw sample at Step 1, it undergoes the exact same derivatization kinetics, extraction partitioning, and ionization suppression as the endogenous analyte. Any fluctuations in derivatization yield are mathematically normalized in the final peak area ratio.

Reagents and Materials

-

Analytes: 2,6-Dimethylaniline standard, 2,6-Dimethylaniline-d6 (SIL-IS).

-

Derivatization Reagents: Methanesulfonyl chloride (MsCl, >99% purity), Pyridine (anhydrous).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ethyl Acetate, and Formic Acid (FA).

Step-by-Step Derivatization and Extraction Workflow

-

Sample Aliquoting & IS Addition: Transfer 100 µL of plasma or urine into a clean 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL 2,6-DMA-d6). Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold ACN to precipitate matrix proteins. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Reaction Initiation: Transfer 200 µL of the clear supernatant to a new glass vial. Add 50 µL of a 1% (v/v) pyridine in ACN solution to establish the basic environment required for nucleophilic attack.

-

Sulfonylation: Add 50 µL of a 1% (v/v) MsCl in ACN solution. Cap the vial and incubate at room temperature (20–25°C) for 30 minutes.

-

Reaction Quenching: Stop the reaction by adding 100 µL of LC-MS grade water, which hydrolyzes any unreacted MsCl into methanesulfonic acid and HCl.

-

Orthogonal Clean-up (Liquid-Liquid Extraction): Add 500 µL of ethyl acetate. Vortex for 2 minutes to partition the newly formed hydrophobic N-(2,6-dimethylphenyl)methanesulfonamide into the organic layer. Centrifuge at 5,000 × g for 5 minutes.

-

Evaporation & Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

Caption: Step-by-step experimental workflow for the derivatization and LC-MS/MS quantification.

LC-MS/MS Method Parameters

Chromatographic Separation